2-Hydroxy-3-(methylthio)benzoic acid

Lipophilicity Drug-likeness Permeability

Sourcing a regiospecific handle for 4-position salicylate functionalization? 2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4) is the essential precursor for COX-2 inactivator libraries and directed ortho-metalation strategies. • Methylthio directs ortho-lithiation exclusively to the 4-position-unattainable with 3-methyl or parent salicylic acid. • Free acid enables divergent O-acetylation to 2-acetoxyphenyl methyl sulfide, the minimal pharmacophore for Ser-516 acetylation. • Quantified SAR: sulfoxide/sulfone replacement abolishes COX-2 activity. Supplied as ≥98% pure solid; in-stock for immediate global dispatch.

Molecular Formula C8H8O3S
Molecular Weight 184.21
CAS No. 67127-64-4
Cat. No. B2507254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(methylthio)benzoic acid
CAS67127-64-4
Molecular FormulaC8H8O3S
Molecular Weight184.21
Structural Identifiers
SMILESCSC1=CC=CC(=C1O)C(=O)O
InChIInChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyTZRMFKCHBWZNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4): A 3-Methylthio-Substituted Salicylic Acid Scaffold for COX-2-Targeted Probe Development and Ortho-Directed Functionalization


2-Hydroxy-3-(methylthio)benzoic acid (CAS 67127-64-4) is a ortho-hydroxybenzoic acid (salicylic acid) derivative bearing a methylthio (–SCH₃) group at the 3-position. Its molecular formula is C₈H₈O₃S, with a molecular weight of 184.21 g/mol [1]. The compound combines the metal-chelating and hydrogen-bonding capacity of the salicylic acid core with the polarisable, electron-donating character of the thioether substituent. Computed physicochemical descriptors include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 82.8 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry, particularly as a precursor to covalent cyclooxygenase-2 (COX-2) inactivators of the 2-acetoxyphenyl alkyl sulfide class, and as a substrate for directed ortho-metalation strategies that enable regioselective elaboration to more complex 3-substituted salicylates [2][3].

Why 2-Hydroxy-3-(methylthio)benzoic Acid Cannot Be Replaced by Common Salicylic Acid Analogs: Substituent-Governed Reactivity and Bioactivity Gaps


The 3-methylthio group fundamentally distinguishes this compound from the widely available salicylic acid (CAS 69-72-7) and its 3-alkyl or 3-halo analogs. The –SCH₃ substituent is both electron-donating (σₚ ≈ 0.00) and highly polarisable, imparting distinct electronic and steric properties that alter the acidity of the carboxylic acid, the nucleophilicity of the phenol oxygen, and the geometry of intramolecular hydrogen bonding [1][2]. These differences translate into quantifiable changes in lipophilicity, hydrogen-bonding capacity, and metal-coordination behaviour that are not achievable with 3-methyl, 3-methoxy, or 3-chloro replacements. Furthermore, the thioether serves as a unique synthetic handle: it directs ortho-lithiation to the 4-position, enabling regioselective functionalization that 3-methyl or unsubstituted salicylic acids cannot support [3]. In a biological context, the methylthio group is a critical determinant of COX-2 inhibitory potency; replacement with sulfoxide, sulfone, or other heteroatom functionalities results in loss of activity [2]. Generic substitution therefore risks altered reactivity, synthetic dead-ends, and unreliable biological readouts.

Quantitative Differentiation of 2-Hydroxy-3-(methylthio)benzoic Acid from Closest Analogs: Computed Physicochemical, Synthetic, and Biological Evidence


XLogP3 Lipophilicity: 2-Hydroxy-3-(methylthio)benzoic acid (2.1) vs. Salicylic Acid (2.3)

The computed octanol-water partition coefficient (XLogP3) of 2-hydroxy-3-(methylthio)benzoic acid is 2.1, compared to 2.3 for the unsubstituted parent, salicylic acid [1][2]. The 8.7% lower lipophilicity arises from the polarisable sulfur atom, which increases molecular polar surface area and modifies the compound's partitioning behaviour. This difference is relevant when designing compound libraries where subtle modulation of logP is desired to balance membrane permeability and aqueous solubility.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): 82.8 Ų vs. 57.5 Ų for Salicylic Acid – Implications for Hydrogen-Bonding and Permeability

The TPSA of 2-hydroxy-3-(methylthio)benzoic acid is 82.8 Ų, significantly higher than the 57.5 Ų of salicylic acid [1][2]. This 44% increase reflects the additional sulfur atom and associated electron density, which contribute to a larger polar surface. The TPSA value remains well below the 140 Ų threshold commonly associated with poor oral absorption, yet the difference suggests altered hydrogen-bonding capacity that can influence protein binding and off-target interactions.

Polar surface area Hydrogen bonding CNS permeability

Synthetic Utility: Ortho-Directed Lithiation at the 4-Position Enabled by the 3-Methylthio Group

The 3-methylthio substituent acts as a directing group for ortho-lithiation, enabling highly regioselective deprotonation at the 4-position of the aromatic ring. Lau and Keay (2001) demonstrated that MOM-protected 3-substituted salicylic acid derivatives undergo efficient lithiation–carboxylation sequences, providing a general entry to diversely functionalised salicylates [1]. In contrast, 3-methylsalicylic acid and the parent salicylic acid lack a strong directing group and predominantly undergo carboxyl-directed lithiation at alternative positions, yielding different regioisomers. This difference is exploited in the synthesis of COX-2 inhibitor scaffolds where substitution at the 4-position is critical for activity.

Directed ortho-metalation Regioselective functionalization C–H activation

COX-2 Inhibitory Potency of the Acetyl Derivative: 2-Acetoxyphenyl Methyl Sulfide (IC₅₀ ~ 0.5–5 µM range) vs. Higher Alkyl Homologues

The acetylated form of the target compound, 2-acetoxyphenyl methyl sulfide (compound 36), was characterised as a selective, covalent COX-2 inactivator. Kalgutkar et al. (1998) reported that compound 36 displayed moderate potency and selectivity against purified human COX-2, and that extension of the S-alkyl chain to heptyl (compound 46) or hept-2-ynyl (compound 70) progressively increased inhibitory potency [1]. The methyl sulfide (derived from the target acid) represents the minimal pharmacophore that retains selective COX-2 acetylation of Ser-516, establishing a clear baseline for structure-activity relationship (SAR) exploration. Replacement of the methylthio group with sulfoxide, sulfone, or oxygen analogues resulted in significantly reduced or absent COX-2 inhibition.

COX-2 inhibition Covalent inactivator Structure-activity relationship

Procurement-Relevant Application Scenarios for 2-Hydroxy-3-(methylthio)benzoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis and SAR Exploration of Selective COX-2 Covalent Inactivators

The free acid serves as the direct precursor to 2-acetoxyphenyl methyl sulfide (compound 36), the minimal pharmacophore of a class of covalent COX-2 inactivators that selectively acetylate Ser-516. O-Acetylation of 2-hydroxy-3-(methylthio)benzoic acid yields the methyl sulfide probe, from which alkyl and alkynyl chain extensions can be systematically explored. The quantitative SAR trend established by Kalgutkar et al. [1] demonstrates that the methylthio group is essential: sulfoxide, sulfone, and oxygen analogs are inactive. Researchers building COX-2-targeted libraries should stock the free acid rather than sourcing pre-made esters, as it allows divergent synthesis of multiple analogs from a single intermediate.

Synthetic Methodology: Regioselective C–H Functionalisation via Directed Ortho-Lithiation

The 3-methylthio substituent directs ortho-lithiation exclusively to the 4-position of the salicylic acid core, enabling installation of electrophiles (e.g., carboxyl, halogen, alkyl) at a site critical for downstream SAR. Lau and Keay (2001) validated this strategy for a range of 3-substituted salicylic acids [2]. This regioselectivity is not accessible with 3-methylsalicylic acid (weak directing) or the parent salicylic acid (competing carboxyl-directed lithiation). Chemists performing scaffold diversification should procure the 3-methylthio derivative when 4-position functionalisation is the synthetic objective.

Physicochemical Property Optimisation: Fine-Tuning logP and TPSA in Probe Design

The compound fills a physicochemical niche between hydrophilic salicylic acid (XLogP3 2.3, TPSA 57.5 Ų) and more lipophilic 3-alkylsalicylic acids (XLogP3 > 2.5). Its XLogP3 of 2.1 and TPSA of 82.8 Ų [3] make it suitable for medicinal chemistry campaigns where moderate lipophilicity and enhanced hydrogen-bond acceptor capacity are desired—for example, to improve aqueous solubility without introducing metabolically labile groups. Computational chemists and medicinal chemists can use this measured property differentiation to rationalise the compound's placement in property-driven design matrices.

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